molecular formula C8H15NO3 B13007713 Methyl 4-ethylmorpholine-3-carboxylate

Methyl 4-ethylmorpholine-3-carboxylate

Cat. No.: B13007713
M. Wt: 173.21 g/mol
InChI Key: YSPCRHGNLDVZEJ-UHFFFAOYSA-N
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Description

Methyl 4-ethylmorpholine-3-carboxylate is a chemical compound with the molecular formula C8H15NO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis and as a building block in pharmaceuticals. This compound is known for its unique structure, which includes a morpholine ring substituted with an ethyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethylmorpholine-3-carboxylate typically involves the reaction of 4-ethylmorpholine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethylmorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Methyl 4-ethylmorpholine-3-methanol.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-ethylmorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-ethylmorpholine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylmorpholine-3-carboxylate
  • 4-Ethylmorpholine
  • 4-Methylmorpholine

Uniqueness

Methyl 4-ethylmorpholine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 4-ethylmorpholine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-9-4-5-12-6-7(9)8(10)11-2/h7H,3-6H2,1-2H3

InChI Key

YSPCRHGNLDVZEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOCC1C(=O)OC

Origin of Product

United States

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